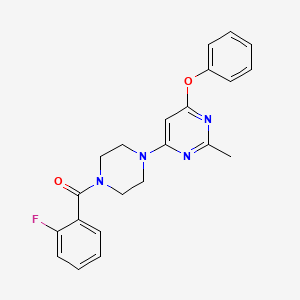

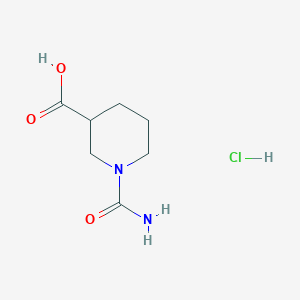

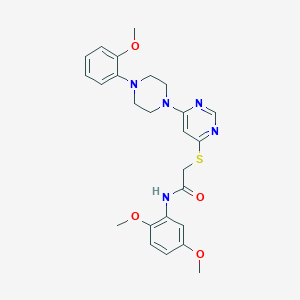

(2-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(2-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .

Molecular Structure Analysis

The molecular structure of this compound involves a fluorophenyl moiety next to a piperazine ring, which is essential for the inhibitory effects on ENT1 and ENT2 . Further modification of the chemical structure may lead to even better ENT2-selective inhibitors .Chemical Reactions Analysis

The compound has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . The inhibitory effect of the compound could not be displaced with excess washing .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of novel compounds with the (2-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone structure involves complex chemical reactions and precise structural confirmation. Studies have detailed the synthesis of related compounds, emphasizing the importance of confirming chemical structures through various analytical techniques such as IR, NMR, and MS data. The precise synthesis process and structural confirmation are crucial for ensuring the desired biological activities and stability of the compounds (Nagaraj, Srinivas, & Rao, 2018).

Antiproliferative and Anticancer Activities

Research into novel piperidine derivatives, including those related to this compound, has shown promising antiproliferative and anticancer activities. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, including human leukemia cells. Certain derivatives have demonstrated potent activity, indicating the potential for these compounds to be developed further as anticancer agents (Vinaya et al., 2011).

Tubulin Polymerization Inhibition

A series of compounds with structural similarities to this compound have been studied for their effects on tubulin polymerization, a critical process in cell division. These studies have identified compounds that potently inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism of action is of significant interest for the development of new chemotherapeutic agents, as it targets the fundamental process of cell division in rapidly proliferating cancer cells (Prinz et al., 2017).

Crystallographic and Conformational Analyses

The crystallographic and conformational analyses of compounds related to this compound provide insights into their molecular structures and stability. Such analyses, including X-ray diffraction and density functional theory (DFT) calculations, help in understanding the molecular geometry, electron distribution, and potential interaction sites of these compounds, which are crucial for their biological activities (Huang et al., 2021).

Mécanisme D'action

Orientations Futures

The compound shows promise as a novel inhibitor of ENTs, particularly ENT2 . Future research could focus on further modification of the chemical structure to enhance its selectivity for ENT2 . This could potentially lead to the development of more effective treatments for conditions related to nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Propriétés

IUPAC Name |

(2-fluorophenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2/c1-16-24-20(15-21(25-16)29-17-7-3-2-4-8-17)26-11-13-27(14-12-26)22(28)18-9-5-6-10-19(18)23/h2-10,15H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAGTXGWIWCFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2857074.png)

![6-(4-chlorophenyl)-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2857078.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid](/img/structure/B2857080.png)

![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2857087.png)

![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)